molecular formula C9H7NO2 B3052116 2-Amino-4H-chromen-4-one CAS No. 38518-76-2

2-Amino-4H-chromen-4-one

Cat. No.: B3052116
CAS No.: 38518-76-2
M. Wt: 161.16 g/mol
InChI Key: VSZPIIMZVZQSKS-UHFFFAOYSA-N
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Description

2-Amino-4H-chromen-4-one is a heterocyclic compound that belongs to the chromene family. Chromenes are oxygen-containing heterocycles that are widely recognized for their diverse biological activities and presence in various natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4H-chromen-4-one typically involves a one-pot three-component reaction. This reaction includes an enolizable compound, malononitrile, and arylaldehydes under solvent-free conditions at 90°C. The use of a magnetic nanocatalyst, such as MNPs@Cu, has been shown to promote this reaction efficiently, yielding high-to-excellent results in short reaction times .

Industrial Production Methods: Industrial production methods for this compound often utilize green chemistry principles. For instance, a green synthesis approach involves the reaction of 2,4-dihydroxybenzophenone, malononitrile, and aromatic aldehydes in the presence of a catalytic amount of triethylamine in ethanol. This method is advantageous due to its simplicity, short reaction time, and high yields .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the chromene ring into dihydrochromene derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the chromene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic reagents like amines and thiols are often employed under basic conditions.

Major Products: The major products formed from these reactions include functionalized chromene derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

2-Amino-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing various heterocyclic compounds with potential pharmaceutical applications.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: It has been studied for its potential anti-tumor and anti-HIV activities, making it a promising candidate for drug development.

    Industry: The compound is used in the production of biodegradable agrochemicals, pigments, and cosmetics.

Mechanism of Action

The mechanism of action of 2-amino-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its anti-tumor activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways. Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

    4H-chromene: Another member of the chromene family, known for its diverse biological activities.

    2-Amino-4H-pyran: Shares structural similarities with 2-amino-4H-chromen-4-one and exhibits similar biological properties.

    Coumarin: A well-known chromene derivative with anticoagulant and antimicrobial activities.

Uniqueness: this compound stands out due to its unique combination of an amino group and a chromene ring, which contributes to its enhanced biological activities and versatility in various applications .

Properties

IUPAC Name

2-aminochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZPIIMZVZQSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344220
Record name 2-Aminochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38518-76-2
Record name 2-Aminochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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